molecular formula C26H21N3O B3705045 N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-3-PHENYLPROPANAMIDE

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-3-PHENYLPROPANAMIDE

Cat. No.: B3705045
M. Wt: 391.5 g/mol
InChI Key: DGXPXRKIPSLKEG-UHFFFAOYSA-N
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Description

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-3-PHENYLPROPANAMIDE is a complex organic compound that features a naphthoimidazole moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the naphthoimidazole structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine with benzaldehyde to form the naphthoimidazole core. This intermediate is then reacted with 4-bromoacetophenone under basic conditions to introduce the phenylpropanamide group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent quality and yield. Industrial methods may also involve the use of alternative solvents and catalysts to reduce costs and improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or nitro compounds.

Scientific Research Applications

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-3-PHENYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The naphthoimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-2,2-DIPHENYLACETAMIDE
  • 1-ALKYL-2-METHYL-1H-NAPHTHOIMIDAZOLE-4,9-DIONE

Uniqueness

N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-3-PHENYLPROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthoimidazole and phenylpropanamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O/c30-25(15-10-18-6-2-1-3-7-18)27-22-13-11-19(12-14-22)26-28-23-16-20-8-4-5-9-21(20)17-24(23)29-26/h1-9,11-14,16-17H,10,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXPXRKIPSLKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC5=CC=CC=C5C=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-3-PHENYLPROPANAMIDE
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N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-3-PHENYLPROPANAMIDE
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N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-3-PHENYLPROPANAMIDE
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N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-3-PHENYLPROPANAMIDE

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